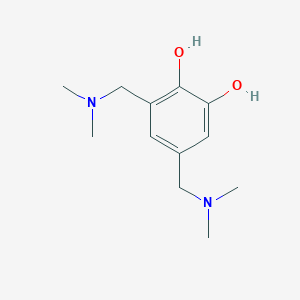
3,5-Bis((dimethylamino)methyl)-1,2-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis((dimethylamino)methyl)-1,2-benzenediol is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of two dimethylamino groups attached to a benzene ring, which also contains two hydroxyl groups. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis((dimethylamino)methyl)-1,2-benzenediol typically involves the reaction of 3,5-dihydroxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
3,5-dihydroxybenzaldehyde+2dimethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis((dimethylamino)methyl)-1,2-benzenediol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
3,5-Bis((dimethylamino)methyl)-1,2-benzenediol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Bis((dimethylamino)methyl)-1,2-benzenediol involves its interaction with various molecular targets and pathways. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl groups can undergo oxidation-reduction reactions, modulating the compound’s reactivity and biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl derivatives: These compounds share a similar benzene ring structure but differ in the substituents attached to the ring.
Dimethylaminopropylamine derivatives: These compounds contain dimethylamino groups but differ in the overall structure and functional groups.
Uniqueness
3,5-Bis((dimethylamino)methyl)-1,2-benzenediol is unique due to the presence of both dimethylamino and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
1509-60-0 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3,5-bis[(dimethylamino)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H20N2O2/c1-13(2)7-9-5-10(8-14(3)4)12(16)11(15)6-9/h5-6,15-16H,7-8H2,1-4H3 |
InChI Key |
GRBCQHDFWCSCPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=C(C(=C1)O)O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


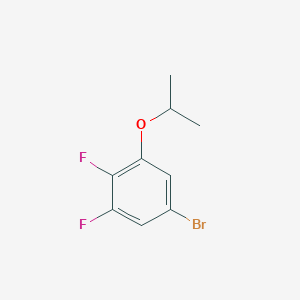
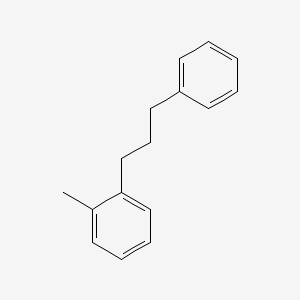
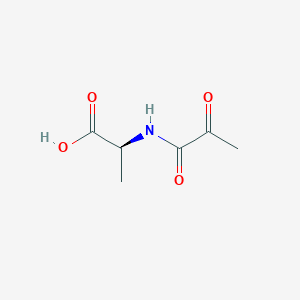
![(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one](/img/structure/B14754436.png)
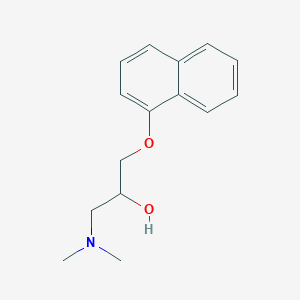

![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)
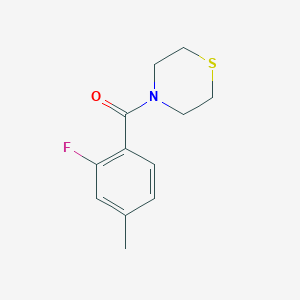
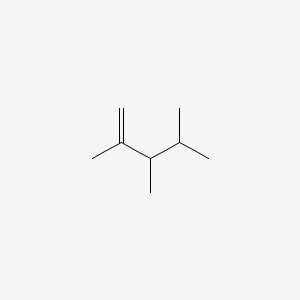
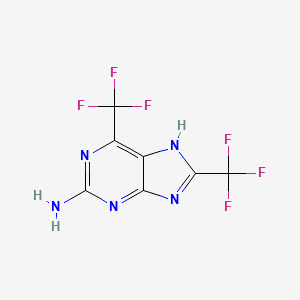
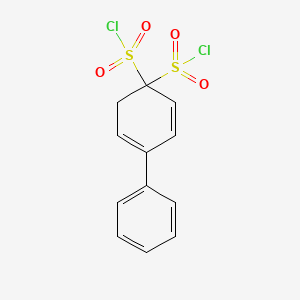
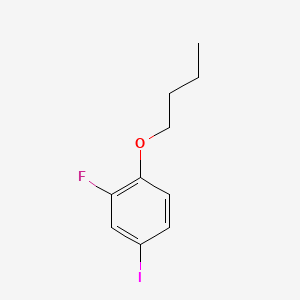
![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
